molecular formula C26H37Cl2N3O8P2 B605480 Aminoquinol diphosphate CAS No. 7195-12-2

Aminoquinol diphosphate

Cat. No.: B605480
CAS No.: 7195-12-2
M. Wt: 652.4 g/mol
InChI Key: VWCVSZPKLYFUGK-QHXCTMFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoquinol diphosphate is a diphosphate-containing compound with dual therapeutic applications. Initially recognized as an antiparasitic agent, it is clinically used to treat acute necrotizing cutaneous leishmaniasis . Its anticancer mechanism involves inhibiting CDK4/6 phosphorylation, blocking retinoblastoma (Rb) protein hyperphosphorylation, and arresting the cell cycle at the G1/S phase. Additionally, it induces apoptosis and synergizes with chemotherapeutics like 5-fluorouracil (5-FU) and sorafenib . Despite its promise, challenges such as acute oral toxicity and poor solubility necessitate further optimization .

Properties

CAS No.

7195-12-2

Molecular Formula

C26H37Cl2N3O8P2

Molecular Weight

652.4 g/mol

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+;;

InChI Key

VWCVSZPKLYFUGK-QHXCTMFKSA-N

SMILES

CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminoquinol diphosphate

Origin of Product

United States

Preparation Methods

The preparation of aminoquinol diphosphate involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, combined with PEG300 (polyethylene glycol 300) and Tween 80 . The compound is typically stored at -20°C in powder form for up to three years, or at -80°C in solvent for up to one year . Industrial production methods may vary, but they generally follow similar principles to ensure the stability and purity of the compound.

Chemical Reactions Analysis

Aminoquinol diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce aminoquinol derivatives.

Scientific Research Applications

Aminoquinol diphosphate has several scientific research applications. It has been identified as a multiple kinase inhibitor, specifically targeting CDK4/6 and PI3K/AKT pathways . This makes it a promising candidate for the treatment of hepatocellular carcinoma, a lethal malignancy . Additionally, this compound has shown potential in reducing cell viability and inducing apoptosis in cancer cells . Its applications extend to other fields such as biology and chemistry, where it is used in various experimental setups to study its effects on different biological pathways.

Comparison with Similar Compounds

Anticancer Kinase Inhibitors

Aminoquinol diphosphate distinguishes itself from other kinase inhibitors through its dual targeting of CDK4/6 and PI3K/AKT/mTOR pathways. Below is a comparative analysis with key anticancer agents:

Compound Primary Targets Mechanism IC50 (μM) Synergy with this compound References
This compound CDK4/6, PI3K/AKT/mTOR Inhibits phosphorylation, induces G1 arrest and apoptosis 5.34 (Hep3B cells) Synergistic with 5-FU, sorafenib, LY294002
Sorafenib RAF, VEGFR, PDGFR Multi-kinase inhibitor; antiangiogenic and antiproliferative N/A Weak synergy (CI < 1 in combination studies)
5-Fluorouracil (5-FU) Thymidylate synthase Inhibits DNA synthesis, induces S-phase arrest N/A Weak synergy (CI < 1 in combination studies)
LY294002 PI3K Blocks PI3K/AKT signaling, promotes apoptosis N/A Strong synergy (CI < 1 with higher Fa values)
Palbociclib CDK4/6 Selective CDK4/6 inhibitor, induces G1 arrest ~0.04–0.1 (RB+ cells) Not tested

Key Findings :

  • Dual Targeting: Unlike selective CDK4/6 inhibitors (e.g., palbociclib), this compound concurrently inhibits PI3K/AKT/mTOR, enabling activity in RB-deficient cancers (e.g., Hep3B, IC50 = 5.34 μM) .
  • Synergy : Combinations with 5-FU or sorafenib yield weak synergy (CI < 1), while pairing with LY294002 (a PI3K inhibitor) enhances efficacy, suggesting complementary pathway targeting .
Structural Analogs: Diphosphate-Containing Compounds

The diphosphate moiety in this compound may influence its binding to kinases and ribonucleases. Comparisons with structurally similar compounds reveal distinct therapeutic roles:

Compound Structure Primary Targets Therapeutic Use References
This compound Aminoquinol + diphosphate CDK4/6, PI3K/AKT/mTOR, SND1 Leishmaniasis, HCC (research)
Thymidine 3',5'-diphosphate Thymidine + diphosphate Ribonucleases (e.g., RNase A) Research tool (enzyme inhibition)
Adenosine diphosphate Adenosine + diphosphate P2Y receptors, ion channels Cardiovascular regulation
Farnesyl diphosphate Isoprenoid + diphosphate Prenyltransferases Cholesterol synthesis, protein prenylation

Key Findings :

  • Target Diversity: While thymidine and adenosine diphosphates inhibit ribonucleases or modulate purinergic signaling, this compound uniquely targets kinases and the miRNA regulatory complex SND1 .
  • Structural Influence : The diphosphate group enhances interactions with metal ions in enzyme active sites, a feature shared with LY294002 (a PI3K inhibitor) and thymidine diphosphate .
Antiparasitic Agents

This compound’s efficacy in leishmaniasis contrasts with other antiparasitics like amphotericin B (targets ergosterol) and miltefosine (membrane disruption).

Q & A

Q. What are the standard methodologies for synthesizing aminoquinol diphosphate in laboratory settings?

this compound synthesis typically involves phosphorylation reactions using precursor molecules like aminoquinol and phosphate donors (e.g., ATP or pyrophosphate). A common approach is enzymatic synthesis using kinases or phosphorylases under controlled pH and temperature conditions . For chemical synthesis, anhydrous conditions and catalysts such as magnesium ions are critical to avoid hydrolysis of the diphosphate group. Researchers should validate purity using HPLC or mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound stability in aqueous solutions?

Stability studies often employ:

  • High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products.
  • Nuclear magnetic resonance (NMR) to track structural changes under varying pH and temperature.
  • Isothermal titration calorimetry (ITC) to assess binding interactions with metal ions or proteins that may influence stability .
    Baseline measurements should be conducted in buffered solutions (e.g., Tris-HCl, pH 7.4) to mimic physiological conditions .

Q. How should researchers handle this compound to minimize degradation during experiments?

  • Store lyophilized compounds at -20°C in desiccated environments.
  • Prepare working solutions fresh and avoid repeated freeze-thaw cycles.
  • Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action in parasitic diseases like leishmaniasis?

A validated approach includes:

  • In vitro assays using macrophage cell lines infected with Leishmania species, measuring parasite load via qPCR or fluorescence microscopy.
  • Metabolomic profiling to track diphosphate-dependent pathways (e.g., purine salvage pathways) .
  • Dose-response studies to differentiate therapeutic efficacy from cytotoxicity, using IC₅₀ calculations and selectivity indices .

Q. How can researchers resolve contradictions in toxicity data for this compound across different model organisms?

  • Cross-species comparative studies : Test the compound in parallel in mammalian (e.g., murine hepatocytes) and invertebrate models (e.g., Leishmania-infected insects) under identical conditions.
  • Class-based extrapolation : Compare toxicity profiles with structurally related organophosphates to identify shared mechanisms (e.g., mitochondrial dysfunction) .
  • Omics integration : Use transcriptomics or proteomics to pinpoint species-specific metabolic vulnerabilities .

Q. What strategies improve the yield of enzymatically synthesized this compound in heterologous systems?

  • Enzyme engineering : Modify kinases (e.g., geranyl diphosphate synthase analogs) for enhanced substrate specificity using site-directed mutagenesis .
  • Cofactor optimization : Supplement reaction mixtures with Mg²⁺ or Mn²⁺ to stabilize transition states during phosphorylation .
  • Dynamic pathway modeling : Apply kinetic models to balance precursor flux and avoid rate-limiting bottlenecks .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in diphosphate bioactivity assays caused by buffer composition?

  • Conduct buffer screening (e.g., phosphate vs. HEPES buffers) to assess ion-dependent activity shifts.
  • Include internal controls (e.g., ATP hydrolysis assays) to normalize activity measurements .
  • Document ionic strength and chelator concentrations in metadata for reproducibility .

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

  • Mixed-effects models : Account for intra-subject variability in repeated-measures designs.
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for studies tracking parasite clearance or host survival .
  • Bayesian hierarchical modeling : Integrate prior data from related compounds to refine parameter estimates .

Safety and Regulatory Considerations

Q. What are the critical toxicological endpoints to evaluate in preclinical studies of this compound?

  • Organ-specific toxicity : Assess liver (ALT/AST levels) and kidney (creatinine clearance) function in rodent models.
  • Genotoxicity screening : Conduct Ames tests or comet assays to rule out DNA damage .
  • Neurotoxicity profiling : Monitor acetylcholinesterase inhibition, a common issue with organophosphates .

Q. How can researchers ensure compliance with safety protocols when handling this compound in shared laboratory environments?

  • Follow Globally Harmonized System (GHS) guidelines for labeling and storage.
  • Implement engineering controls (e.g., fume hoods) for powder handling to prevent inhalation .
  • Train personnel using Safety Data Sheets (SDS) tailored to diphosphate compounds, emphasizing first-aid measures for dermal exposure .

Literature and Data Management

Q. What databases or repositories should researchers prioritize for depositing this compound-related data?

  • ChEMBL or PubChem for chemical and bioactivity data.
  • MetaboLights for metabolomic datasets .
  • Zenodo or Figshare for raw spectra (NMR, MS) .

Q. How can researchers systematically address gaps in the existing literature on this compound?

  • Use PICOT frameworks to structure literature reviews: Population (e.g., Leishmania spp.), Intervention (dose range), Comparison (existing antileishmanials), Outcome (parasite viability), Time (acute vs. chronic exposure) .
  • Perform supplemental searches on organophosphate classes and child terms (e.g., "diphosphate toxicity") in databases like PubMed and Scopus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoquinol diphosphate
Reactant of Route 2
Aminoquinol diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.